molecular formula C12H15N3S B2356292 4-(sec-butylamino)quinazoline-2(1H)-thione CAS No. 443348-18-3

4-(sec-butylamino)quinazoline-2(1H)-thione

Cat. No.: B2356292
CAS No.: 443348-18-3
M. Wt: 233.33
InChI Key: LFIVHXJUDUSKKH-UHFFFAOYSA-N
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Description

4-(sec-butylamino)quinazoline-2(1H)-thione is a quinazoline derivative with a thione group at the 2-position and a sec-butylamino group at the 4-position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(sec-butylamino)quinazoline-2(1H)-thione typically involves the reaction of 2-mercaptoquinazoline with sec-butylamine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(sec-butylamino)quinazoline-2(1H)-thione can undergo various types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Alkylated or acylated quinazoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(sec-butylamino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of bacterial enzymes, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(sec-butylamino)quinazoline-2(1H)-thione is unique due to the presence of both a sec-butylamino group and a thione group, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

4-(butan-2-ylamino)-1H-quinazoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-3-8(2)13-11-9-6-4-5-7-10(9)14-12(16)15-11/h4-8H,3H2,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIVHXJUDUSKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=S)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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